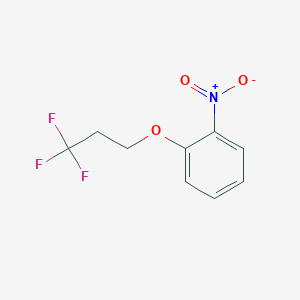

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene

Description

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene is a nitroaromatic compound featuring a trifluoropropoxy substituent at the ortho position relative to the nitro group. This structure combines the electron-withdrawing effects of the nitro group (-NO₂) and the trifluoropropoxy (-OCH₂CF₃) moiety, which imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science applications .

Properties

Molecular Formula |

C9H8F3NO3 |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

1-nitro-2-(3,3,3-trifluoropropoxy)benzene |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)5-6-16-8-4-2-1-3-7(8)13(14)15/h1-4H,5-6H2 |

InChI Key |

KQQOOHUIKYWMDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Nitro-2-(3,3,3-trifluoropropoxy)benzene typically involves the nitration of 2-(3,3,3-trifluoropropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives under specific conditions.

Scientific Research Applications

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropoxy group can influence the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-nitro-2-(3,3,3-trifluoropropoxy)benzene with structurally related nitroaromatic and fluorinated compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

1-Nitro-2-(prop-2-ynyloxy)benzene () :

Replacing the trifluoropropoxy group with a propargyloxy (-OCH₂C≡CH) group reduces electron-withdrawing effects, increasing susceptibility to nucleophilic attack. The trifluoropropoxy group’s inductive (-I) effect stabilizes the aromatic ring against electrophilic substitution, a property absent in the propargyloxy analog .1-Nitro-2-(trifluoromethyl)benzene () :

The trifluoromethyl (-CF₃) group at the ortho position provides stronger electron withdrawal than trifluoropropoxy, leading to higher electrophilicity of the nitro group. This enhances reactivity in reduction or nucleophilic aromatic substitution reactions .

Physicochemical Properties

*Calculated based on molecular formula.

Key observations:

- Fluorinated alkoxy groups (e.g., -OCH₂CF₃) reduce water solubility compared to non-fluorinated analogs due to increased hydrophobicity.

- Bulky substituents (e.g., Boc group in ) elevate melting points by enhancing crystalline packing .

Research Findings and Trends

- Electron-Withdrawing Synergy: The combination of -NO₂ and -OCH₂CF₃ creates a polarized aromatic system, facilitating reactions such as nitro reduction to amines or catalytic hydrogenation .

- Stability Challenges: notes discontinuation of analogs like 4-(4-bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene, possibly due to synthetic complexity or instability under acidic/basic conditions—a consideration for scaling up the target compound .

Biological Activity

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene is an aromatic compound characterized by its nitro group and a trifluoropropoxy substituent. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.

Chemical Structure and Properties

- Molecular Formula : C10H8F3NO2

- Molecular Weight : 233.17 g/mol

- IUPAC Name : 1-Nitro-2-(3,3,3-trifluoropropoxy)benzene

The presence of the nitro group (-NO2) acts as an electron-withdrawing group, enhancing the compound's lipophilicity due to the trifluoropropoxy group. This structural configuration suggests potential interactions with biological systems through various mechanisms.

Interaction with Biological Targets

1-Nitro-2-(3,3,3-trifluoropropoxy)benzene may interact with enzymes or receptors through mechanisms such as hydrogen bonding or π-stacking interactions. The trifluoropropoxy group can enhance hydrophobic interactions, potentially increasing binding affinities with lipid membranes or protein targets.

Comparative Analysis with Similar Compounds

To understand the biological implications of 1-nitro-2-(3,3,3-trifluoropropoxy)benzene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Nitro-4-propoxybenzene | Nitro at position 1; propoxy at position 4 | Lacks trifluoroethyl group |

| 4-Nitro-2-(trifluoromethyl)phenol | Nitro at position 4; trifluoromethyl at position 2 | Hydroxyl group adds polarity |

| 1-Nitro-2-fluorobenzene | Nitro at position 1; fluorine at position 2 | Simple fluorine substitution |

| 2-Nitro-4-(trifluoromethyl)aniline | Nitro at position 2; trifluoromethyl at position 4 | Amino group introduces basicity |

This comparison highlights the unique characteristics of 1-nitro-2-(3,3,3-trifluoropropoxy)benzene due to its trifluoroalkyl substituent combined with a nitro group on the benzene ring.

Cytotoxicity and Anticancer Potential

Research on structurally related compounds has indicated potential cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis. Further investigation into the cytotoxicity of 1-nitro-2-(3,3,3-trifluoropropoxy)benzene could reveal its potential as an anticancer agent.

Conclusion and Future Directions

The biological activity of 1-nitro-2-(3,3,3-trifluoropropoxy)benzene remains an area ripe for exploration. Its unique structural features suggest potential interactions with biological systems that warrant further investigation. Future research should focus on:

- Detailed pharmacological studies to elucidate specific biological targets.

- In vitro and in vivo assays to assess antimicrobial and anticancer activities.

- Mechanistic studies to understand how structural modifications influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.